2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine
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Overview
Description
2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine is a complex organic compound with the molecular formula C11H5F6N5. It is characterized by the presence of trifluoromethyl groups and a triazolo-naphthyridine core structure. This compound is known for its significant chemical stability and unique properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable naphthyridine derivative with a triazole precursor in the presence of trifluoromethylating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolo-naphthyridine oxides, while reduction can produce triazolo-naphthyridine amines .
Scientific Research Applications
2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
- 1,2,4-Triazolo[4,3-c]quinazolines
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine is unique due to its specific structural features, such as the presence of two trifluoromethyl groups and a triazolo-naphthyridine core. These features contribute to its high chemical stability and distinct reactivity compared to similar compounds .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N5/c12-10(13,14)5-3-6(11(15,16)17)19-8-4(5)1-2-7-20-21-9(18)22(7)8/h1-3H,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNUTTDCJZDQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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